2-Methyl-3-(4-methylphenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Methyl-3-(4-methylphenyl)-1-propene” is also known as "2-Propenal, 2-methyl-3-phenyl-" . It has a molecular formula of C10H10O and a molecular weight of 146.1858 .
Synthesis Analysis
The synthesis of compounds similar to “2-Methyl-3-(4-methylphenyl)-1-propene” has been reported in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(4-methylphenyl)-1-propene” can be analyzed based on its molecular formula C10H10O . The structure can also be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3-(4-methylphenyl)-1-propene” include a molecular weight of 146.1858 . The boiling point at reduced pressure is 421.7 K at 0.036 bar . The enthalpy of vaporization varies with temperature, ranging from 59.3 kJ/mol at 400 K to 47.7 kJ/mol at 560 K .
Scientific Research Applications
Structural Analysis and Computational Studies
- X-ray Structures and Computational Studies: Research on cathinones, including compounds with the 4-methylphenyl group, reveals insights into their structural characterization using techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction. Computational studies such as DFT and TDDFT methods provide understanding on bond lengths, angles, and electronic spectra (Nycz et al., 2011).
Synthesis and Chemical Reactions
- Synthesis of Benzofulvene Derivatives: The synthesis of benzofulvene derivatives related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate demonstrates how substituents modulate the properties of polymers, affecting their polymerization, molecular weight, and structure (Cappelli et al., 2007).
Material Science and Polymer Chemistry
- Synthesis and Photoisomerization of Poly(1-methylpropargyl ester)s: Research into optically active 1-methylpropargyl esters bearing azobenzene groups highlights the synthesis of polymers that demonstrate significant changes in helical conformation upon UV irradiation, indicating potential applications in smart materials and molecular switches (Qu et al., 2009).
Catalysis and Polymerization
- Titanocene and Hafnocene Complexes in Polymerization: Studies on titanocene and hafnocene complexes for the polymerization of propene reveal their efficacy in producing isotactic polypropylene, indicating their importance in industrial polymer synthesis (Machat et al., 2017).
Organic Synthesis
- Reactions of Chalcone Derivatives: Investigations into chalcone derivatives and their antibacterial and antifungal activities suggest the potential of these compounds in developing novel antimicrobial agents, showcasing the importance of organic synthesis in pharmaceutical research (Patel & Patel, 2017).
properties
IUPAC Name |
1-methyl-4-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9(2)8-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCRXFKQKJPXTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456073 |
Source
|
Record name | 2-methyl-3-(4-methylphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methylphenyl)-1-propene | |
CAS RN |
40296-92-2 |
Source
|
Record name | 2-methyl-3-(4-methylphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.